(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, also known as FEPM, is a chemical compound that has been studied extensively for its potential applications in scientific research and in the lab. FEPM is a member of the pyrazole family of compounds, which are characterized by their nitrogen-containing five-membered ring structure. FEPM has been studied for its ability to act as a pro-drug, a compound that can be converted into an active drug after administration. Additionally, FEPM has been studied for its potential roles in biochemical and physiological processes.
Scientific Research Applications
Coordination Chemistry and Magnetic Properties
In the field of coordination chemistry, compounds containing pyridine and pyrazole motifs are extensively studied for their ability to form complex compounds with interesting magnetic, spectroscopic, and biological properties. Boča, Jameson, and Linert (2011) review the chemistry and properties of compounds with benzimidazolyl-pyridine and benzthiazolyl-pyridine frameworks, highlighting their versatility in forming complexes with distinct properties (Boča, Jameson, & Linert, 2011).
Drug Metabolism
Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and the selectivity of chemical inhibitors for these enzymes is vital for understanding drug-drug interactions. Khojasteh et al. (2011) discuss the selectivity of chemical inhibitors for CYP isoforms, which is relevant to the pharmacological applications of compounds similar to "(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol" (Khojasteh et al., 2011).
Kinase Inhibitor Design
Compounds with pyrazole and pyridine scaffolds are known for their selectivity as kinase inhibitors, particularly for p38 MAP kinase, which is involved in inflammatory processes. Scior et al. (2011) review the design and synthesis of inhibitors based on these scaffolds, underscoring the importance of the pyridine and pyrazole moieties in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Bioevaluation
The pyrazole core is central to various compounds with significant pharmaceutical activities. Sheetal et al. (2018) highlight the synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their importance in medicinal chemistry (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGHWWHGHYWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.